molecular formula C25H15ClF2N4O2 B1683884 4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid CAS No. 869363-13-3

4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid

Cat. No. B1683884
M. Wt: 476.9 g/mol
InChI Key: HHFBDROWDBDFBR-UHFFFAOYSA-N
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Description

“4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido5,4-dbenzazepin-2-yl]amino]benzoic acid” is a chemical compound with the molecular formula C25H15ClF2N4O2 . It is a type of benzazepine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: InChI=1S/C25H15ClF2N4O2/c26-15-6-9-17-18(10-15)23(21-19(27)2-1-3-20(21)28)29-11-14-12-30-25(32-22(14)17)31-16-7-4-13(5-8-16)24(33)34/h1-10,12H,11H2,(H,33,34)(H,30,31,32) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 476.863 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Isotopically Labeled Versions and Metabolites Synthesis : This compound, identified as an Aurora A kinase inhibitor, has been synthesized using [14C]-cyanamide, achieving different isotopically labeled versions and a major metabolite, demonstrating its utility in biochemical research and drug development (Li & Prakash, 2009).
  • Synthesis of Pyrimido[5,4-d][2]benzazepines : Research has focused on synthesizing various 5H-pyrimido[5,4-d][2]benzazepines, including this compound, for potential applications as anxiolytic agents. The study explored the structure-activity relationships, indicating its significance in developing new therapeutic agents (Trybulski et al., 1983).

Pharmacological Properties

  • Anxiolytic Agent Potential : A series of pyrimido[5,4-d][2]benzazepines, including variations of this compound, were evaluated for their potential as anxiolytic agents. These compounds showed different pharmacological profiles from traditional anxiolytics like diazepam, indicating their potential in developing new treatments for anxiety-related disorders (Trybulski et al., 1983).

Analytical Chemistry Applications

  • Detection and Quantitation in Biological Samples : The compound has been quantified in blood, plasma, and urine using gas-liquid chromatography and high-performance liquid chromatography. This indicates its relevance in clinical and pharmacological studies, especially in understanding its metabolism and distribution in biological systems (Puglisi, Ferrara, & de Silva, 1983).

Biochemical Research

  • Development of Novel Fluorescence Probes : The derivative of this compound has been used in the synthesis of novel fluorescence probes for detecting reactive oxygen species. This application is critical in various biological and chemical research areas, demonstrating the compound's utility beyond pharmacological applications (Setsukinai et al., 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15ClF2N4O2/c26-15-6-9-17-18(10-15)23(21-19(27)2-1-3-20(21)28)29-11-14-12-30-25(32-22(14)17)31-16-7-4-13(5-8-16)24(33)34/h1-10,12H,11H2,(H,33,34)(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFBDROWDBDFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15ClF2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10235987
Record name MLN8054
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

MLN8054 is a selective small-molecule Aurora A kinase inhibitor that has entered Phase I clinical trials for advanced solid tumors. MLN8054 inhibits recombinant Aurora A kinase activity in vitro and is selective for Aurora A over the family member Aurora B in cultured cells. MLN8054 treatment results in G2/M accumulation and spindle defects and inhibits proliferation in multiple cultured human tumor cells lines.
Record name MLN8054
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid

CAS RN

869363-13-3
Record name MLN8054
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869363133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLN8054
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MLN8054
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MLN8054
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX854EHD63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid
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4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid
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4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid
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4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid
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4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid
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4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid

Citations

For This Compound
12
Citations
Y Li, SR Prakash - … : The Official Journal of the International …, 2009 - Wiley Online Library
Sodium ring‐[ 14 C]‐4‐[[9‐chloro‐7‐(2,6‐difluorophenyl)‐5H‐pyrimido[5,4‐d][2]benzazepin‐2‐yl]amino]‐benzoate (1A, MLN8054), an Aurora A kinase inhibitor, was synthesized from [ …
KS Yang, G Budin, T Reiner, C Vinegoni… - Angewandte …, 2012 - Wiley Online Library
Cell division (mitosis) is a tightly controlled process that is coordinated and regulated by a network of proteins localized in the nucleus. The key stages of mitosis are centrosome …
Number of citations: 97 onlinelibrary.wiley.com
L Garuti, M Roberti, G Bottegoni - Current medicinal chemistry, 2009 - ingentaconnect.com
Aurora kinases represent one of the emerging targets in oncology drug discovery. These kinases play important role in centrosome maturation, chromosome separation and cytokinesis. …
Number of citations: 49 www.ingentaconnect.com
S Chakraborti, P Chakravarthi, N Srinivasan - Drug Repurposing in Cancer …, 2020 - Elsevier
The human genome encodes more than 500 protein kinases that regulate numerous crucial cell-signaling pathways, and their dysregulation triggers many diseases including cancer. …
Number of citations: 8 www.sciencedirect.com
C Hutterer, SK Wandinger, S Wagner, R Müller… - Antiviral research, 2013 - Elsevier
Human cytomegalovirus infection can lead to life-threatening clinical manifestations particularly in the immunocompromised host. Current therapy options face severe limitations leading …
Number of citations: 47 www.sciencedirect.com
A Wunderlich, M Fischer, T Schloßhauer… - Cancer …, 2011 - Wiley Online Library
Due to an unfavorable prognosis using the usual therapy, patients with anaplastic thyroid cancer (ATC) are in desperate need of new therapeutic strategies. The objective of this study …
Number of citations: 31 onlinelibrary.wiley.com
JH Oh, EA Power, W Zhang, DJ Daniels… - Journal of Pharmacology …, 2022 - ASPET
Important challenges in develo** drugs that target central nervous system (CNS) tumors include overcoming barriers for CNS delivery and reducing systemic side effects. Alisertib, an …
Number of citations: 5 jpet.aspetjournals.org
A Wunderlich, S Roth, A Ramaswamy, BH Greene… - Endocrine, 2012 - Springer
Conventional treatment by surgery, radioiodine, and thyroxin-suppressive therapy often fails to cure anaplastic thyroid cancer (ATC). Therefore several attempts have been made to …
Number of citations: 20 link.springer.com
D Karthigeyan, SBB Prasad, J Shandilya… - Medicinal research …, 2011 - Wiley Online Library
The Aurora A kinase belongs to serine/threonine group of kinases, well known for its role in cell cycle, especially in the regulation of mitosis. Numerous substrates of Aurora A kinase …
Number of citations: 116 onlinelibrary.wiley.com
EA Power - 2022 - search.proquest.com
Diffuse midline gliomas (DMG) harboring the H3K27M mutation, are lethal brain tumors primarily found in children. Despite advancements in the field, clinical trials for DMG continue to …
Number of citations: 0 search.proquest.com

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